molecular formula C8H9FN2O4 B5627029 ETHYL 2-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE

ETHYL 2-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE

Cat. No.: B5627029
M. Wt: 216.17 g/mol
InChI Key: KKVVUJGTXDPMGE-UHFFFAOYSA-N
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Description

ETHYL 2-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE is a fluorinated pyrimidine derivative featuring a tetrahydropyrimidine core with two ketone groups at positions 2 and 4, a fluorine substituent at position 5, and an ethyl acetate moiety linked via the N1 position. Its structure has been characterized crystallographically, revealing planar pyrimidine rings and intermolecular hydrogen bonding patterns that influence its stability and reactivity .

Properties

IUPAC Name

ethyl 2-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O4/c1-2-15-6(12)4-11-3-5(9)7(13)10-8(11)14/h3H,2,4H2,1H3,(H,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVVUJGTXDPMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C(=O)NC1=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE typically involves the reaction of 5-fluorouracil with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated synthesis platforms are often employed to achieve large-scale production efficiently.

Chemical Reactions Analysis

Key Structural Features

  • Core structure : A 2,4-dioxo-1,2,3,4-tetrahydropyrimidine ring system with a 5-fluoro substituent.

  • Functional group : An ethyl acetate moiety at position 1 of the pyrimidine ring .

  • Molecular formula : C₈H₉FN₂O₄ (molecular weight: 216.17 g/mol) .

Construction of the Pyrimidine Core

The synthesis of the tetrahydropyrimidine ring system often employs multicomponent reactions. For example, a DIPEAc-catalyzed protocol combines aldehydes , ethylcyanoacetate , and thiourea to form analogous tetrahydropyrimidine derivatives . While the exact pathway for the 5-fluoro-substituted derivative is not explicitly detailed in the provided sources, similar strategies likely apply:

  • Multicomponent condensation : Aldehydes react with β-dicarbonyl compounds (e.g., ethylcyanoacetate) and thiourea under catalytic conditions.

  • Catalyst efficiency : DIPEAc demonstrates superior catalytic performance compared to other catalysts (e.g., Cs₂CO₃, p-TSA), enabling reactions at room temperature with yields up to 94% in 45 minutes .

Esterification to Form the Ethyl Acetate Group

The ethyl ester group is typically introduced via esterification of a carboxylic acid. For uracil derivatives, this may involve:

  • Acid chloride formation : Conversion of carboxylic acids to acid chlorides using reagents like (COCl)₂ .

  • Esterification : Reaction of the acid chloride with ethanol in the presence of a base (e.g., pyridine) .

Purification and Characterization

  • Purification : Crystallization (e.g., ethanol) or flash chromatography on silica gel .

  • Characterization :

    • 1H NMR : Confirms substitution patterns and structural integrity .

    • Mass spectrometry : Validates molecular weight (e.g., 216.17 g/mol for the target compound) .

Stability and Reactivity

  • Fluorine substitution : Enhances lipophilicity and stability, potentially influencing bioavailability .

  • Ester group : The ethyl ester improves solubility compared to the free carboxylic acid, facilitating downstream applications .

Scientific Research Applications

ETHYL 2-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antiviral and anticancer agent due to its structural similarity to nucleoside analogs.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE involves its interaction with cellular enzymes and nucleic acids. The compound can be incorporated into DNA or RNA, leading to the disruption of nucleic acid synthesis and function. This results in the inhibition of cell proliferation and induction of cell death, making it a potential candidate for anticancer and antiviral therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ETHYL 2-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE with structurally related compounds, focusing on substituents, physicochemical properties, and functional applications.

Compound Name Substituents Molecular Formula Key Features Applications/Notes
This compound (Target) 5-Fluoro, ethyl acetate ester at N1 C₈H₉FN₂O₅ Fluorine enhances electronegativity; ester group improves lipophilicity. Potential uracil analog for drug design; structural studies confirm planar geometry .
METHYL 2-(5-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE 5-Methyl, methyl ester at N1 C₈H₁₀N₂O₅ Methyl group at C5 reduces polarity; shorter ester chain alters solubility. Thymine derivative; used in nucleoside synthesis. Lower electronegativity vs. fluorine .
FLUORO-[2-(5-METHYL-2,4-DIOXO-3,4-DIHYDRO-2H-PYRIMIDIN-1-YL)-TETRAHYDRO-FURAN-3-YL]-ACETIC ACID ETHYL ESTER 5-Methyl, tetrahydrofuran ring, ethyl ester C₁₄H₁₇FN₂O₇ Tetrahydrofuran ring increases rigidity; complex stereochemistry. Modified solubility and bioavailability due to fused ring system; agrochemical research .
EPYRIFENACIL (Herbicidal Compound) 5-Trifluoromethyl, chloro, fluoro substituents C₁₉H₁₄ClF₄N₃O₆ Bulky trifluoromethyl and chloro groups enhance herbicidal activity. Commercial herbicide; demonstrates substituent-dependent bioactivity .

Structural and Functional Differences

  • In contrast, EPYRIFENACIL uses trifluoromethyl and chloro groups for steric and electronic effects, critical for herbicidal action.
  • Ester Chain Length : The ethyl ester in the target compound may offer better membrane permeability than the methyl ester in , though this requires experimental validation.
  • Ring Modifications : The tetrahydrofuran-containing analog introduces conformational constraints, likely affecting binding specificity compared to the flexible ethyl acetate group in the target compound.

Crystallographic and Hydrogen-Bonding Analysis

Crystallographic studies of the target compound’s analogs (e.g., 5-fluorouracil derivatives) reveal intermolecular hydrogen bonds involving the pyrimidine’s carbonyl groups and fluorine, stabilizing the crystal lattice . In contrast, the methyl-substituted analog exhibits weaker hydrogen bonding due to reduced electronegativity, impacting solubility and melting points. Tools like Mercury CSD enable comparative analysis of packing patterns, showing that fluorine’s electronegativity promotes denser crystal packing in the target compound vs. methyl derivatives.

Biological Activity

Ethyl 2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C13H11FN2O4
  • Molecular Weight : 278.24 g/mol
  • CAS Number : 1437323-25-5
  • SMILES Notation : CCOC(=O)C1=CNC(=O)N(C1=O)C2=CC=C(C=C2)F

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0Caspase activation; mitochondrial disruption
HCT-1167.5Apoptosis induction
A549 (lung)6.0Cell cycle arrest; apoptosis

Antimicrobial Activity

This compound has also shown antimicrobial properties against various bacterial strains. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

The biological activity of this compound is attributed to its ability to interfere with critical cellular processes:

  • Inhibition of DNA Synthesis : The tetrahydropyrimidine moiety may mimic nucleobases and inhibit DNA polymerase.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent cell death.
  • Cell Cycle Arrest : The compound has been observed to induce G0/G1 phase arrest in cancer cells.

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent response in apoptosis induction across multiple cell lines.

Study on Antimicrobial Properties

In another research article focusing on antimicrobial activity, this compound was tested against clinical isolates of bacteria. The findings revealed significant inhibition rates compared to standard antibiotics.

Q & A

Q. What are the recommended methods for synthesizing ETHYL 2-(5-FLUORO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)ACETATE?

Synthesis typically involves multi-step reactions, including fluorination and etherification. For example, a fluorinated intermediate like 2,4-dichloro-1,5-dinitrobenzene can undergo etherification with a nucleophilic acetate group in DMF, followed by fluorination using KF or similar agents . Key considerations:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
  • Workup : Acid-base extraction is critical to isolate the product from unreacted starting materials.
  • Yield optimization : Temperature control (e.g., 60–80°C) and stoichiometric ratios (1:1.2 for fluorinating agents) improve efficiency .

Q. How can the crystal structure of this compound be determined?

X-ray crystallography using programs like SHELXL is standard. For example, related fluorouracil derivatives (e.g., 2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine)glycin) have been resolved with SHELXL refinement, achieving R-factors < 0.05 . Steps include:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.
  • Refinement : Apply anisotropic displacement parameters and validate with CCDC databases.
  • Challenges : Hydrogen bonding networks (e.g., N–H···O interactions) require careful modeling .

Q. What analytical techniques are suitable for purity assessment?

  • HPLC/UV-IR : Detects impurities at <0.1% levels using reverse-phase C18 columns and acetonitrile/water gradients .
  • NMR : 19F^{19}\text{F} NMR (δ ~ -120 ppm) confirms fluorination, while 1H^{1}\text{H} NMR identifies ester protons (δ 4.1–4.3 ppm) .
  • Mass spectrometry : ESI-MS in positive ion mode detects [M+H]+^+ peaks (expected m/z ~283) .

Advanced Research Questions

Q. How can contradictory crystallographic data be resolved for derivatives of this compound?

Discrepancies in unit cell parameters or hydrogen bonding patterns may arise due to polymorphism or solvent inclusion. For example, solvate forms (e.g., DMF-containing structures) exhibit distinct lattice parameters . Mitigation strategies:

  • Variable-temperature XRD : Identifies thermal expansion effects.
  • DFT calculations : Validate experimental bond lengths (e.g., C=O bonds ~1.22 Å) against theoretical models .
  • Multi-program refinement : Cross-validate using SHELXL, Olex2, and PLATON to resolve disorder .

Q. What mechanistic insights explain the fluorination step’s selectivity?

Fluorination at the 5-position is governed by electronic and steric factors:

  • Electrophilic aromatic substitution : The electron-withdrawing dioxo groups activate the pyrimidine ring at the 5-position.
  • Nucleophilic fluorination : KF in DMF favors SNAr mechanisms due to the polar solvent stabilizing the transition state .
  • Competing pathways : Trace chloride impurities may lead to byproducts (e.g., 2,4-dichloro derivatives), detectable via LC-MS .

Q. How can synthetic routes be optimized for scalability without compromising yield?

  • Flow chemistry : Continuous reactors reduce reaction times (e.g., from 24h to 4h) and improve heat management for exothermic steps .
  • Catalyst screening : Pd/C or Au nanoparticles enhance fluorination efficiency (TOF up to 500 h1^{-1}) .
  • Green chemistry : Replace DMF with Cyrene™ (a bio-based solvent) to reduce environmental impact .

Key Research Challenges

  • Solvent effects : Polar solvents stabilize intermediates but complicate purification.
  • Biological activity : Limited data on antimicrobial efficacy; derivatives show weak activity against S. aureus (zone inhibition <11 mm) .
  • Thermal stability : Decomposition above 200°C (TGA data) limits high-temperature applications .

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